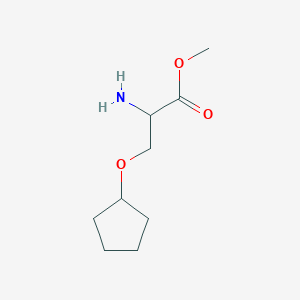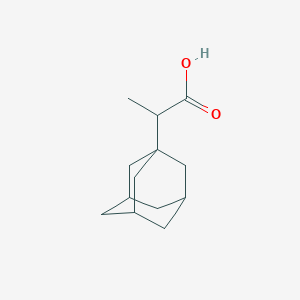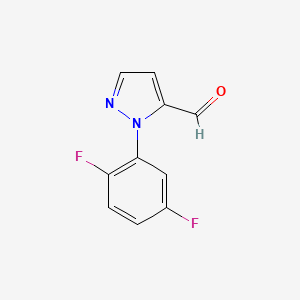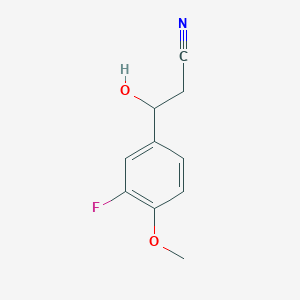
3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile is an organic compound characterized by the presence of a fluoro and methoxy group on a phenyl ring, along with a hydroxypropanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile typically involves multistep reactions. One common approach is the reaction of 3-fluoro-4-methoxyphenylboronic acid with appropriate reagents to introduce the hydroxypropanenitrile group. The reaction conditions often include the use of catalysts and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, purification techniques like crystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring can enhance binding affinity to biological receptors, while the hydroxypropanenitrile moiety can participate in hydrogen bonding and other interactions. These properties contribute to its potential biological activities .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methoxyphenylboronic acid
- 3-Fluoro-4-methoxybenzeneboronic acid
- 3-Fluoro-4-methoxyphenylboronic acid
Uniqueness
3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile is unique due to the presence of both a hydroxypropanenitrile group and the fluoro and methoxy substituents on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10FNO2 |
|---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C10H10FNO2/c1-14-10-3-2-7(6-8(10)11)9(13)4-5-12/h2-3,6,9,13H,4H2,1H3 |
InChI Key |
UVFPJQLRIIBCPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC#N)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


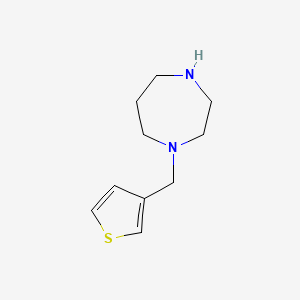


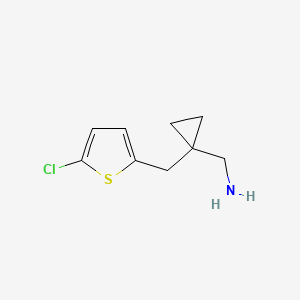
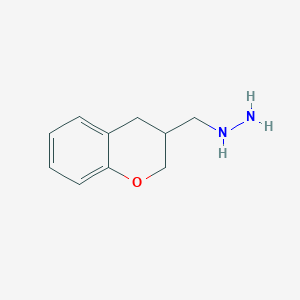
![2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrilehydrochloride](/img/structure/B13621905.png)

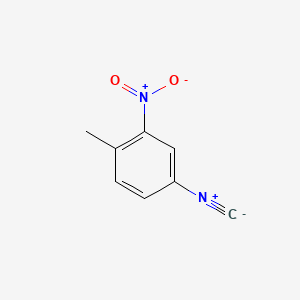
![O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine](/img/structure/B13621918.png)
![N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B13621922.png)
![[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine](/img/structure/B13621929.png)
